7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 289686-83-5
VCID: VC2901390
InChI: InChI=1S/C10H8Cl2N2O/c1-5-2-6-8(3-7(5)12)13-9(4-11)14-10(6)15/h2-3H,4H2,1H3,(H,13,14,15)
SMILES: CC1=CC2=C(C=C1Cl)N=C(NC2=O)CCl
Molecular Formula: C10H8Cl2N2O
Molecular Weight: 243.09 g/mol

7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one

CAS No.: 289686-83-5

Cat. No.: VC2901390

Molecular Formula: C10H8Cl2N2O

Molecular Weight: 243.09 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one - 289686-83-5

Specification

CAS No. 289686-83-5
Molecular Formula C10H8Cl2N2O
Molecular Weight 243.09 g/mol
IUPAC Name 7-chloro-2-(chloromethyl)-6-methyl-3H-quinazolin-4-one
Standard InChI InChI=1S/C10H8Cl2N2O/c1-5-2-6-8(3-7(5)12)13-9(4-11)14-10(6)15/h2-3H,4H2,1H3,(H,13,14,15)
Standard InChI Key IUBLKKBZPLTKII-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1Cl)N=C(NC2=O)CCl
Canonical SMILES CC1=CC2=C(C=C1Cl)N=C(NC2=O)CCl

Introduction

Physical and Chemical Properties

7-Chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one (CAS: 289686-83-5) possesses specific physical and chemical properties that contribute to its pharmaceutical relevance. This compound typically appears as a white powder and is classified among healing drugs .

While comprehensive spectroscopic data specific to this compound is limited in the available literature, we can infer certain properties based on structurally similar compounds. The molecule contains a 4(3H)-quinazolinone core with three key substituents:

  • A chloro group at position 7

  • A chloromethyl group at position 2

  • A methyl group at position 6

Chemical Structure and Properties

The compound follows the general structure of quinazolinone derivatives with the molecular formula C₁₀H₈Cl₂N₂O. Based on similar compounds such as other 2-chloromethylquinazolinones, we can expect certain chemical characteristics:

  • The presence of a lactam functional group (cyclic amide) at position 4

  • An NH group at position 3 (hence the 3H designation)

  • Electrophilic centers at the chloromethyl group, making it reactive for nucleophilic substitution reactions

Spectroscopic Characteristics

Based on related compounds such as 2-chloromethyl-7-chloroquinazolin-4(3H)-one, the following spectroscopic properties might be expected:

  • ¹H-NMR likely shows signals for the 6-methyl group (approximately δ 2.3-2.5 ppm), the chloromethyl group (approximately δ 4.5-4.6 ppm), aromatic protons (δ 7.0-8.2 ppm), and the NH proton (δ 12.0-12.8 ppm)

  • IR spectrum would likely show characteristic bands for the C=O stretching (approximately 1660-1680 cm⁻¹) and NH stretching (3100-3200 cm⁻¹)

Synthesis Methods

Several strategies can be employed for the synthesis of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one, drawing from established methods for similar quinazolinone derivatives.

Alternative Synthetic Routes

Alternative synthetic methods reported for similar compounds include:

Via Benzoxazinone Intermediates

This method involves:

  • Formation of a benzoxazinone intermediate from the appropriate anthranilic acid derivative and acetic anhydride

  • Reaction with chloroacetyl chloride

  • Cyclization to form the quinazolinone ring with a chloromethyl group at position 2

Research Findings and Structure-Activity Relationships

Structure-Activity Relationship Analysis

Based on studies of similar quinazolinone derivatives, certain structural features in 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one may contribute to its biological activity:

  • The chloro substituent at position 7 may enhance antimicrobial activity, particularly against gram-positive bacteria

  • The chloromethyl group at position 2 represents a reactive site for potential derivatization and may contribute to biological activity through its electron-withdrawing effects

  • The methyl group at position 6 may influence the lipophilicity and cell penetration capabilities of the molecule

Comparative Analysis with Similar Compounds

Table 1 presents a comparative analysis of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one with structurally similar quinazolinone derivatives:

CompoundStructural DifferencesReported ActivitiesReference
7-Chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one-Healing drugs application
2-Chloromethyl-7-chloroquinazolin-4(3H)-oneNo 6-methyl groupAntimicrobial activity
6-Methyl-4(3H)-quinazolinonesDifferent substituents at 2 and 7 positionsAntitumor activity against specific cancer cell lines
7-Chloro-2-methyl-4H-benzo[d]- -oxazin-4-oneDifferent core structureAntibacterial activity
3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-oneAmino group at position 3, methyl instead of chloromethyl at position 2Antibacterial activity

Mechanistic Insights

The biological activity of quinazolinone derivatives often involves specific interactions with biological targets:

  • The planar aromatic system facilitates intercalation with DNA or binding to protein targets

  • The lactam moiety can form hydrogen bonds with target proteins

  • The chloromethyl group can potentially react with nucleophilic groups in biological targets through alkylation reactions

  • Halogen substituents may participate in halogen bonding interactions with target proteins

These mechanistic aspects suggest that 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one may interact with biological targets through multiple mechanisms, contributing to its potential therapeutic effects.

Future Research Directions

Based on the analysis of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one and related compounds, several research directions warrant further investigation:

Comprehensive Biological Screening

Detailed screening of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one against a wide range of bacterial and fungal strains, as well as cancer cell lines, would provide valuable insights into its therapeutic potential.

Synthetic Modifications

The reactive chloromethyl group at position 2 presents opportunities for further derivatization to produce a library of analogues with potentially enhanced biological activities. Potential modifications include:

  • Nucleophilic substitution with various amines, thiols, or alcohols

  • Formation of Schiff bases by reaction with aromatic amines

  • Incorporation into more complex heterocyclic systems

Mechanism of Action Studies

Investigating the molecular mechanisms underlying the biological activities of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one would enhance understanding of its therapeutic potential and guide rational drug design.

Structure-Activity Relationship Studies

Systematic modification of the core structure to establish comprehensive structure-activity relationships would help identify optimal substituents for enhancing specific biological activities.

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